![molecular formula C21H19N5OS B2721676 N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 516461-38-4](/img/structure/B2721676.png)

N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

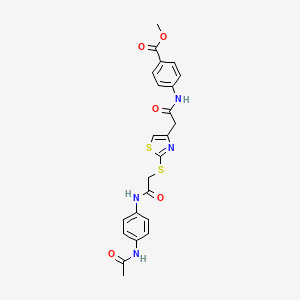

“N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged structure in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot multi-component cyclocondensation reaction . The reaction of the starting material with DMF and phosphorus oxychloride (Vilsmeier–Haack reagent) at 70 °C for 5 h afforded an intermediate, which upon subsequent refluxing with ammonium carbonate in acetic acid resulted in the formation of the final compound .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Antimicrobial Activity : The compound serves as a precursor for synthesizing various heterocycles, such as coumarins, pyridines, pyrroles, thiazoles, and pyrazolo[3,4-d]pyrimidines, which have been evaluated for antimicrobial properties. For instance, compounds synthesized from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide demonstrated potential as antimicrobial agents (Bondock et al., 2008).

Antitumor Activity : Novel pyrimidine derivatives, including those linked to thiophene, pyrazole, and thiazole moieties synthesized from related acetamides, have shown significant antitumor activity against various human tumor cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) (Masaret, 2021).

Neuroinflammation Imaging : Derivatives closely related to the compound, especially those targeting the translocator protein 18 kDa (TSPO), are synthesized and evaluated for their potential in neuroinflammatory processes. These derivatives, including fluoroalkyl- and fluoroalkynyl- analogues, have shown subnanomolar affinity for TSPO, indicating their suitability as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Insecticidal Activity : The compound has also been utilized as a precursor for synthesizing heterocycles with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This illustrates the compound's utility in developing new agrichemicals for pest management (Fadda et al., 2017).

Antioxidant Activity : Some derivatives, particularly those incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, have been synthesized and tested for their antioxidant activities. Certain derivatives demonstrated antioxidant activity nearly equal to that of ascorbic acid, highlighting their potential in oxidative stress-related therapeutic applications (El‐Mekabaty, 2015).

Mecanismo De Acción

Target of Action

The primary target of N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound: interacts with CDK2, inhibiting its activity. This interaction results in the inhibition of cell cycle progression, leading to apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of CDK2 by This compound affects the cell cycle regulation pathway. This disruption leads to the halt of cell cycle progression, preventing the replication of cancer cells .

Result of Action

The molecular and cellular effects of This compound ’s action include the significant inhibition of cell cycle progression and the induction of apoptosis within cells . This results in the reduction of tumor cell proliferation.

Direcciones Futuras

The future directions for this compound could involve further investigations into its biological activities and potential applications. For instance, the compound could be tested against various cancer cell lines to evaluate its anticancer activity . Additionally, modifications to the compound’s structure could be explored to enhance its biological activity .

Análisis Bioquímico

Biochemical Properties

N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrimidine derivative, which are known to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Similar pyrimidine derivatives have shown promising anticancer activity by inhibiting protein kinases .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet fully elucidated. It is known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Propiedades

IUPAC Name |

N-(2-phenylethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5OS/c27-19(22-12-11-16-7-3-1-4-8-16)14-28-21-18-13-25-26(20(18)23-15-24-21)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEUMUUFWXYZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)

![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)

![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)

![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)

![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)

![N-butyl-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2721616.png)